molecular formula C6H3ClIN3 B580900 5-chloro-3-iodo-1H-pyrazolo[4,3-b]pyridine CAS No. 1357945-27-7

5-chloro-3-iodo-1H-pyrazolo[4,3-b]pyridine

Cat. No.: B580900
CAS No.: 1357945-27-7
M. Wt: 279.465
InChI Key: GJYMAUPNXHZFIU-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-chloro-3-iodo-1H-pyrazolo[4,3-b]pyridine typically involves the iodination of 5-chloro-1H-pyrazolo[4,3-b]pyridine. One common method includes the reaction of 5-chloro-1H-pyrazolo[4,3-b]pyridine with iodine and a suitable oxidizing agent under controlled conditions . The reaction is usually carried out in an organic solvent such as acetonitrile or dichloromethane at room temperature or slightly elevated temperatures.

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the public domain. large-scale synthesis would likely involve optimization of the laboratory-scale methods to ensure higher yields and purity, along with considerations for cost-effectiveness and environmental impact.

Chemical Reactions Analysis

Types of Reactions

5-Chloro-3-iodo-1H-pyrazolo[4,3-b]pyridine can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, a Suzuki coupling reaction with a boronic acid would yield a biaryl compound, while a nucleophilic substitution with sodium azide would produce an azido derivative .

Mechanism of Action

The mechanism of action of 5-chloro-3-iodo-1H-pyrazolo[4,3-b]pyridine depends on its specific application. In medicinal chemistry, it often acts as an inhibitor of specific enzymes or receptors. For example, it may inhibit kinases by binding to the ATP-binding site, thereby blocking the phosphorylation of target proteins . The exact molecular targets and pathways involved vary depending on the specific derivative and its intended use.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

5-Chloro-3-iodo-1H-pyrazolo[4,3-b]pyridine is unique due to its specific substitution pattern, which can influence its reactivity and biological activity. The presence of both chlorine and iodine atoms allows for versatile chemical modifications, making it a valuable intermediate in synthetic chemistry .

Properties

IUPAC Name

5-chloro-3-iodo-2H-pyrazolo[4,3-b]pyridine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H3ClIN3/c7-4-2-1-3-5(9-4)6(8)11-10-3/h1-2H,(H,10,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GJYMAUPNXHZFIU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=NC2=C(NN=C21)I)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H3ClIN3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30856638
Record name 5-Chloro-3-iodo-2H-pyrazolo[4,3-b]pyridine
Source EPA DSSTox
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Molecular Weight

279.46 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1357945-27-7
Record name 5-Chloro-3-iodo-1H-pyrazolo[4,3-b]pyridine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1357945-27-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 5-Chloro-3-iodo-2H-pyrazolo[4,3-b]pyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30856638
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 5-chloro-3-iodo-1H-pyrazolo[4,3-b]pyridine
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